molecular formula C20H18FNO5S B2554743 Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate CAS No. 896311-65-2

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate

Cat. No.: B2554743
CAS No.: 896311-65-2
M. Wt: 403.42
InChI Key: DQWXGJHUDDOLOP-UHFFFAOYSA-N
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Description

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is a synthetic carbamate derivative featuring a sulfonyl group attached to a 4-fluorophenyl ring and a furan-2-yl substituent. Its molecular complexity arises from the interplay of these functional groups:

  • 4-Fluorophenyl moiety: Introduces electron-withdrawing effects, modulating solubility and metabolic resistance .
  • Furan-2-yl group: Contributes π-π stacking interactions and may affect bioavailability due to its heterocyclic nature.

Properties

IUPAC Name

benzyl N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO5S/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-26-18)13-22-20(23)27-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWXGJHUDDOLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route might include:

    Formation of the sulfonyl intermediate: Reacting 4-fluorobenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.

    Coupling with furan derivative: The sulfonyl intermediate is then coupled with a furan derivative under appropriate conditions to form the desired sulfonyl-furan compound.

    Carbamate formation: Finally, the sulfonyl-furan compound is reacted with benzyl chloroformate in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may yield sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme activities or protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Sulfonyl-Containing Carbamates

Compound Name Molecular Formula Key Substituents Synthesis Yield Notable Properties Reference
Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate Not explicitly provided 4-Fluorophenyl sulfonyl, furan-2-yl N/A Hypothesized enhanced stability from sulfonyl group N/A
Giripladib (CAS 865200-20-0) C41H36ClF3N2O4S Trifluoromethylbenzyl sulfonyl, indol core N/A Used for pain and arthritis management; sulfonyl-aminoethyl linkage critical for activity

Key Differences :

  • Giripladib’s indol core and trifluoromethyl group increase hydrophobicity and target specificity compared to the furan-containing target compound .
  • The absence of a heterocyclic furan in Giripladib may reduce π-π interactions in binding pockets.

Fluorinated Carbamates

Compound Name Molecular Formula Fluorine Position Bioactivity Data Reference
Benzyl ((2S)-1-((4-fluoro-3-oxobutan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate C21H23FN2O4 4-Fluoro-3-oxobutanyl Solubility: Moderate in polar solvents; absorption linked to oxo group
Benzyl N-(4-bromo-2-fluorophenyl)carbamate C14H11BrFNO2 2-Fluorophenyl No bioactivity data; bromine adds steric bulk

Key Differences :

  • The 4-fluorophenyl sulfonyl group in the target compound may confer higher metabolic stability than the 2-fluorophenyl analog in due to reduced steric hindrance .

Carbamates with Heterocyclic Substituents

Compound Name Molecular Formula Heterocycle Physical Properties Reference
Benzyl (2-oxocyclobutyl)carbamate Not provided Cyclobutyl Likely lower stability due to strained cyclobutane ring
Target Compound Not provided Furan-2-yl Furan’s aromaticity may enhance thermal stability and binding affinity N/A

Key Differences :

  • The furan’s oxygen atom offers hydrogen-bonding capability, unlike the cyclobutyl group in , which lacks heteroatoms .
  • Cyclobutane’s strain may increase reactivity but reduce shelf-life compared to the furan-based compound.

Biological Activity

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group, a furan moiety, and a sulfonamide functionality, which are known to contribute to various biological activities. The molecular formula is C16H18FNO3SC_{16}H_{18}FNO_3S, with a molecular weight of approximately 335.38 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines:

  • Colon Carcinoma : Compounds with the sulfonamide group exhibited significant cytotoxicity against colon carcinoma cells (HCT-15), with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of cell survival and apoptosis .

Antimicrobial Activity

This compound and its analogs have also demonstrated antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that structurally similar compounds possess antibacterial activities comparable to established antibiotics, with minimum inhibitory concentrations (MICs) ranging from 46.9 μg/mL to 93.7 μg/mL against various pathogens .

Case Studies

  • Study on Anticancer Efficacy :
    • A compound structurally related to this compound was tested against multiple cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that further development could lead to promising anticancer agents .
  • Antimicrobial Evaluation :
    • In a comparative study, several derivatives were tested against multi-drug resistant strains of bacteria. The results showed that certain derivatives exhibited significant bacteriostatic effects, indicating potential for use in treating resistant infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased cytotoxicity against cancer cells
Alteration in the furan ringEnhanced antimicrobial properties

This highlights the importance of SAR studies in optimizing the efficacy of such compounds.

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